6-Bromo-3-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one;hydrochloride
Description
6-Bromo-3-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one hydrochloride is a heterocyclic compound featuring a fused imidazo-pyrimidinone core substituted with bromine and hydroxyl groups. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. These derivatives are synthesized via cyclization reactions and exhibit biological activities such as analgesia .
Properties
IUPAC Name |
6-bromo-3-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2.ClH/c7-3-1-8-6-9-2-4(11)10(6)5(3)12;/h1,4,11H,2H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHXSNYTSPETTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C(=CN=C2N1)Br)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with bromoacetyl bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyrimidine ring.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group, depending on the reagents used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in solvents such as DMF or DMSO.
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an amino-imidazo[1,2-a]pyrimidine derivative, while oxidation of the hydroxyl group can produce a ketone derivative.
Scientific Research Applications
6-Bromo-3-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one hydrochloride is a heterocyclic compound of the imidazopyrimidine class, featuring a bromine substitution at the sixth position and a hydroxyl group at the third position of the dihydro-imidazo framework. The hydrochloride form enhances the compound's solubility and stability, making it suitable for research and pharmacological applications.
Chemical Reactivity and Synthesis
The chemical reactivity of 6-Bromo-3-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one primarily involves nucleophilic substitutions and condensation reactions. The hydroxyl group can participate in dehydration reactions to form ethers or esters, while the bromine atom can undergo nucleophilic substitution reactions to yield various derivatives. Reactions with amines or thiols can lead to the formation of substituted imidazopyrimidine derivatives. The synthesis of this compound can be achieved through various methods, requiring careful control of reaction conditions to maximize yield and purity.
Potential Applications in Medicinal Chemistry
This compound has potential applications in medicinal chemistry due to its biological activities. It may serve as a lead compound for developing new antibiotics or anti-inflammatory drugs. Its structural features also make it suitable for further modifications to enhance efficacy or reduce toxicity in therapeutic contexts.
Research indicates that compounds within the imidazo[1,2-a]pyrimidine class exhibit significant biological activity, particularly as antimicrobial agents. The antibacterial properties of similar compounds have been documented against both gram-positive and gram-negative bacteria. Some derivatives have shown potent activity against Mycobacterium species, suggesting potential applications in treating infections caused by resistant strains of bacteria. Additionally, studies have indicated anti-inflammatory and anticancer activities, making this class of compounds a target for further pharmacological exploration.
Interaction studies involving 6-Bromo-3-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one have focused on its binding affinity with various biological targets. Preliminary studies suggest that this compound may interact with specific enzymes involved in bacterial cell wall synthesis or DNA replication processes. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its pharmacological profile.
Several compounds share structural similarities with 6-Bromo-3-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one hydrochloride:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-5-bromopyrimidine | Amino group at position 4 | Antimicrobial properties |
| 6-Methyl-3-hydroxyimidazo[1,2-a]pyrimidin-5-one | Methyl substitution at position 6 | Antiviral activity |
| 7-Bromo-4-hydroxyquinazolinone | Hydroxyl group at position 4 | Anticancer activity |
| 5-Bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine | Trifluoromethyl group enhancing lipophilicity | Potent against resistant bacterial strains |
Mechanism of Action
The mechanism by which 6-Bromo-3-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one;hydrochloride exerts its effects is often related to its ability to interact with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The bromine and hydroxyl groups play crucial roles in binding interactions, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The table below compares the target compound with structurally related imidazo[1,2-a]pyrimidinone derivatives:
Key Observations:
- Substituent Effects : Bromine at position 6 (target compound) increases steric bulk and polarizability compared to chlorine in . Hydroxyl groups at position 3 or 7 influence hydrogen-bonding networks, as seen in , where O–H···O interactions stabilize crystal packing .
- Core Saturation: The tetrahydro derivative (CAS 1209264-64-1) lacks the unsaturated bond in the pyrimidinone ring, reducing aromaticity and altering electronic properties .
Pharmacological and Physicochemical Properties
- Target Compound : Bromine’s electronegativity may enhance binding to hydrophobic pockets in biological targets. The hydrochloride salt improves aqueous solubility, critical for drug delivery.
- Compound : Exhibits analgesic activity without opioid side effects, attributed to the chlorophenyl groups and hydrogen-bonding motifs .
- CAS 67139-22-4 (Tetrahydroimidazo derivative) : Saturation may reduce metabolic instability but limit π-π interactions in target binding .
Crystallographic and Intermolecular Interactions
- Compound : Forms O–H···O hydrogen-bonded chains along the c-axis, stabilized by weaker C–H···Cl and π-π interactions (3.487 Å between aromatic rings) .
Research Implications
The structural and functional diversity of imidazo[1,2-a]pyrimidinone derivatives highlights their versatility in drug discovery. Bromine substitution (as in the target compound) offers a balance between steric effects and electronic modulation, while hydrochloride salts enhance bioavailability. Future studies should explore:
Structure-Activity Relationships (SAR) : Systematic variation of substituents to optimize pharmacological profiles.
Crystallographic Studies : Direct analysis of the target compound’s crystal structure to validate hydrogen-bonding patterns and salt effects.
Biological Screening : Comparative assays against pain targets (e.g., COX enzymes, opioid receptors) to assess efficacy improvements over chlorine-substituted analogs .
Biological Activity
6-Bromo-3-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one; hydrochloride is a heterocyclic compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the imidazopyrimidine class and is characterized by its unique molecular structure, which includes a bromine atom and a hydroxyl group. Its molecular weight is approximately 356.17 g/mol, and it exhibits properties conducive to biological activity, such as hydrogen bond donor and acceptor capabilities.
1. Antimicrobial Activity
Research has indicated that derivatives of imidazo[1,2-a]pyrimidines exhibit significant antimicrobial properties. A study synthesized a series of these derivatives, demonstrating potent antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. For instance, certain derivatives showed Minimum Inhibitory Concentration (MIC) values in the range of 3.12 to 12.5 µg/mL against Staphylococcus aureus .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Derivative A | 3.12 | Staphylococcus aureus |
| Derivative B | 12.5 | Escherichia coli |
| Derivative C | 8.0 | Mycobacterium tuberculosis |
2. Antiviral Activity
In addition to antibacterial effects, compounds related to this class have shown promise as antiviral agents. For example, studies have reported that certain imidazo[1,2-a]pyrimidine derivatives can inhibit the replication of viruses such as Respiratory Syncytial Virus (RSV) with effective concentrations (EC50) in the micromolar range (5–28 μM) .
The biological activity of 6-bromo-3-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one; hydrochloride is believed to stem from its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : Some studies suggest that this compound may act as an inhibitor of d-amino acid oxidase (DAAO), which plays a crucial role in amino acid metabolism. In vitro tests showed IC50 values in the low nanomolar range for certain derivatives, indicating potent inhibitory effects .
- Antiviral Mechanisms : The antiviral activity may involve disruption of viral replication processes or interference with viral protein synthesis pathways.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of several imidazo[1,2-a]pyrimidine derivatives against clinically relevant pathogens. The results indicated that modifications to the chemical structure significantly influenced antimicrobial potency. Notably, compounds with electron-withdrawing groups exhibited enhanced activity against resistant strains.
Case Study 2: Antiviral Potential
Another investigation focused on the antiviral potential of related compounds against RSV. The study reported that specific structural modifications led to increased efficacy compared to standard antiviral agents like ribavirin. The selectivity index was also favorable, suggesting a lower toxicity profile for these new compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
